molecular formula C20H22N2O6 B2840305 Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate CAS No. 681844-55-3

Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate

Cat. No.: B2840305
CAS No.: 681844-55-3
M. Wt: 386.404
InChI Key: LVCGDZXBDQLXAC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated intermediate undergoes amidation with 3-methyl-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like methoxy and nitro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)-3-[(3-methylphenyl)formamido]propanoate: Lacks the nitro group, which may result in different chemical and biological properties.

    Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate: Similar structure but with a different position of the nitro group, affecting its reactivity and applications.

Uniqueness

Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate is unique due to the combination of methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of ethyl 3-(4-methoxyphenyl)propanoate with 3-methyl-4-nitrobenzoic acid derivatives. The resulting structure features a propanoate backbone substituted with both a methoxyphenyl group and a nitrobenzoyl moiety, which are critical for its biological activity.

Anticancer Activity

This compound has been evaluated for its anticancer properties through various in vitro studies. The National Cancer Institute's Developmental Therapeutics Program has tested similar compounds against multiple cancer cell lines, including leukemia, breast cancer (MDA-MB-468), and non-small cell lung cancer. The results indicate that derivatives containing the methoxyphenyl group exhibit significant cytotoxic effects on these cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-4685.2
Compound BNon-small cell7.8
This compoundVariousTBDCurrent Study

The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances the lipophilicity and cellular uptake of the compound, contributing to its efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

The nitro group in the benzoyl moiety is believed to play a crucial role in enhancing the antimicrobial activity by disrupting bacterial cell wall synthesis.

Case Study 1: Antitumor Efficacy

In a recent study, derivatives similar to this compound were tested on a panel of 60 cancer cell lines. The findings indicated that compounds with similar structural features exhibited potent antitumor activity, particularly against breast and colon cancer cells. The study concluded that modifications to the propanoate structure could lead to increased potency and selectivity for specific cancer types .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that it possesses significant antibacterial effects comparable to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-4-28-19(23)12-17(14-5-8-16(27-3)9-6-14)21-20(24)15-7-10-18(22(25)26)13(2)11-15/h5-11,17H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCGDZXBDQLXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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